molecular formula C25H32O4 B579865 17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate CAS No. 13635-15-9

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate

Cat. No.: B579865
CAS No.: 13635-15-9
M. Wt: 396.527
InChI Key: GUSJXXYLIWYAKD-BNNJRXDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate is a synthetic steroidal compound. It is an intermediate in the synthesis of Norgestimate, an acetylated progestin used as an oral contraceptive and the prodrug to Norelgestromin . This compound plays a crucial role in the pharmaceutical industry, particularly in the development of contraceptive medications.

Preparation Methods

The synthesis of 17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate involves several steps. One common method includes the reaction of dl-13-ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one with acetic anhydride, acetyl chloride, and pyridine under reflux conditions . The reaction mixture is then subjected to reduced pressure to remove liquids, and the residue is partitioned between benzene-ether and water. The organic solvents are washed under reduced pressure, and the residue is triturated with ice-cold ether to yield the desired product .

Chemical Reactions Analysis

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate involves its conversion to active metabolites in the body. These metabolites interact with progesterone receptors, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the regulation of ovulation and menstrual cycles .

Comparison with Similar Compounds

17alpha-Ethynyl-18-methylestra-3,5-diene-3,17beta-diolDiacetate is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:

These compounds share similar functions but differ in their chemical structures and specific applications.

Properties

IUPAC Name

[(13S,17S)-17-acetyloxy-13,17-diethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h7,15,20-23H,5-6,8-14H2,1-4H3/t20?,21?,22?,23?,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLMCLUBMCZHJI-BNNJRXDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(CC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(CC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.